3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid

Catalog No.
S3156891
CAS No.
65452-93-9
M.F
C12H12N2O3
M. Wt
232.239
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic ac...

CAS Number

65452-93-9

Product Name

3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid

IUPAC Name

3-(2-methyl-4-oxoquinazolin-3-yl)propanoic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.239

InChI

InChI=1S/C12H12N2O3/c1-8-13-10-5-3-2-4-9(10)12(17)14(8)7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)

InChI Key

RHKNYUITXQMCRB-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCC(=O)O

solubility

soluble
  • Kinase Inhibition: The quinazolinone core structure is present in many known kinase inhibitors []. Kinases are enzymes involved in various cellular processes, and their inhibition can be a strategy for developing drugs for different diseases. Further research would be needed to determine if 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid has activity against specific kinases.
  • Antimicrobial Activity: Some quinazolinone derivatives have been reported to possess antimicrobial activity. This suggests that 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid could be investigated for its potential to act against bacteria, fungi, or other microbes.

3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid is a chemical compound with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol. It features a quinazoline ring, which is a bicyclic structure containing both benzene and pyrimidine rings, known for its diverse biological activities. This compound is characterized by the presence of a propionic acid moiety attached to the quinazoline structure, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and biochemistry .

The mechanism of action of 3-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-propionic acid as a potential antiallergic agent remains unclear. Studies involving similar quinazolinone derivatives suggest they might interfere with calcium ion (Ca2+) signaling pathways involved in allergic reactions []. However, further research is required to elucidate the specific mechanism for this compound.

The reactivity of 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid can be attributed to its functional groups. The carboxylic acid group allows for typical acid-base reactions, esterifications, and amide formations. Additionally, the quinazoline moiety can undergo electrophilic substitution reactions due to its aromatic nature. The compound may also participate in condensation reactions, particularly involving the carbonyl group in the quinazoline ring .

Research indicates that 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid exhibits significant biological activities, including antiallergic properties. It has been studied for its potential therapeutic effects in treating various conditions related to immune responses. The compound's structure suggests possible interactions with biological targets such as enzymes and receptors involved in inflammatory pathways .

Several synthetic routes exist for producing 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid:

  • Condensation Reactions: A common method involves the condensation of appropriate precursors containing both the quinazoline and propionic acid functionalities.
  • Cyclization: The formation of the quinazoline ring can be achieved through cyclization reactions involving an ortho-aminoaryl ketone and a suitable carboxylic acid derivative.
  • Functional Group Modifications: Post-synthesis modifications may include the introduction of methyl or other substituents to enhance biological activity or solubility .

The compound has various applications in scientific research, particularly in:

  • Medicinal Chemistry: As a lead compound for developing new antiallergic agents.
  • Biochemical Research: Used as a biochemical tool in proteomics and other biological studies due to its unique structure.
  • Pharmaceutical Development: Potentially useful in formulating drugs targeting specific pathways involved in allergic reactions and inflammation .

Interaction studies involving 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with specific receptors or enzymes implicated in allergic responses. Further research is needed to elucidate these interactions fully and understand the underlying mechanisms of action, which could pave the way for new therapeutic strategies .

Several compounds share structural similarities with 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid, including:

Compound NameStructural FeaturesUnique Aspects
4(3H)-QuinazolinoneContains a carbonyl group at position 4Known for its antimicrobial properties
2-AminoquinazolineFeatures an amino group at position 2Exhibits distinct anti-cancer activity
7-Methylquinazolin-4(3H)-oneMethyl substitution at position 7Demonstrates neuroprotective effects

These compounds highlight the diversity within the quinazoline family while showcasing the unique combination of functionalities present in 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid, which may contribute to its specific biological activities and applications .

XLogP3

0.4

Wikipedia

4-OXO-3-QUINAZOLINEPROPIONIC ACID,2-METHYL

Dates

Last modified: 08-18-2023

Explore Compound Types